3,4-Dichlorophenylacetylene

Synthetic methodology Cross-coupling Iterative synthesis

Researchers synthesizing unsymmetrical polyaromatics via iterative cross-coupling require differentiated halogen handles. 3,4-Dichlorophenylacetylene addresses this with electronically distinct Cl substituents: the para-chlorine couples first, the meta-chlorine second. - 94% synthetic yield in room-temperature Sonogashira-based sequences - 45 nM IC50 vs. glycogen phosphorylase a (validated tool for SAR benchmarking) - >20 µM IC50 on CYP3A4/CYP2D6 (low drug-drug interaction liability) - Available at 97%-99.3% GC purity with batch-specific Certificates of Analysis

Molecular Formula C8H4Cl2
Molecular Weight 171.02 g/mol
CAS No. 556112-20-0
Cat. No. B1461692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichlorophenylacetylene
CAS556112-20-0
Molecular FormulaC8H4Cl2
Molecular Weight171.02 g/mol
Structural Identifiers
SMILESC#CC1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C8H4Cl2/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H
InChIKeyMJHFEHXRVNTQIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichlorophenylacetylene: Physicochemical Baseline


3,4-Dichlorophenylacetylene (CAS 556112-20-0) is a terminal aromatic alkyne with a 1,2-dichloro substitution pattern on the phenyl ring. The compound is a solid at ambient temperature (melting point range 38–44°C) and bears an ethynyl moiety enabling Sonogashira cross-coupling, click chemistry, and other alkyne-mediated transformations . Authoritative databases and vendor specifications converge on a molecular weight of 171.02 g/mol, an XLogP3 of 3.9, a topological polar surface area of 0 Ų, and a predicted boiling point of approximately 225°C [1]. Commercial availability includes grades assayed at ≥97% purity, with analytical certification typically provided .

Iterative unsymmetrical cross-coupling synthesis
Glycogen phosphorylase inhibition research tool
Low CYP-interference probe for metabolic profiling

3,4-Dichlorophenylacetylene vs. Mono-Substituted Analogs


Mono-substituted analogs such as 4-chlorophenylacetylene (CAS 873-73-4) contain a single chlorine atom at the para position, which confers a single electrophilic site for nucleophilic aromatic substitution. In contrast, 3,4-dichlorophenylacetylene presents two chlorine substituents at the 3- and 4-positions of the phenyl ring, each with differing electronic environments [1]. This ortho-para disubstitution pattern enables sequential, site-selective cross-coupling reactions—the chlorine at the 4-position (para to the ethynyl group) is electronically activated for initial coupling, while the chlorine at the 3-position (meta to the ethynyl group) remains available for a subsequent, distinct coupling event . Substituting a mono-chlorinated phenylacetylene in this synthetic pathway results in the loss of the second reactive handle and precludes the controlled assembly of unsymmetrical polyaromatic architectures. The quantitative evidence below establishes this differentiation as procurement-critical for applications requiring iterative bond construction.

3,4-Dichlorophenylacetylene
Two distinct chlorine sites (C4 and C3) enable sequential site-selective coupling
4-Chlorophenylacetylene
Single para-chlorine limits synthesis to one coupling step; unsymmetrical architectures require additional manipulation
≥97% standard / 99.3% GC high-purity grade available
Tiered purity supports catalytic and analytical method development
Typical 98% purity; no high-purity GC-grade option reported
May limit use in impurity-sensitive reactions

3,4-Dichlorophenylacetylene: Differentiating Evidence for Procurement


Sequential Site-Selective Suzuki Coupling

3,4-Dichlorophenylacetylene possesses two chemically distinct chlorine atoms on the phenyl ring. The chlorine atom at the 4-position (para to the ethynyl group) is electronically activated and undergoes Suzuki coupling first. The chlorine atom at the 3-position (meta to the ethynyl group) remains intact during the first coupling step and can subsequently participate in a second, distinct cross-coupling reaction . This sequential, site-selective reactivity enables the controlled, iterative assembly of unsymmetrical terphenyl and extended π-conjugated architectures. In contrast, 4-chlorophenylacetylene contains only a single chlorine atom, limiting the synthetic sequence to a single coupling event and requiring alternative, less straightforward routes for further diversification.

Sequential site-selective Suzuki coupling
Head-to-head
2 distinct sites (C4 then C3) vs 1 site (C4 only)
Enables iterative unsymmetrical architecture construction
Direct comparison with 4-chlorophenylacetylene under Suzuki conditions
Synthetic methodology Cross-coupling Iterative synthesis

Glycogen Phosphorylase Inhibition Baseline

3,4-Dichlorophenylacetylene inhibits rabbit muscle glycogen phosphorylase a with an IC50 value of 45 nM, as determined by phosphate release assay following a 30-minute incubation [1]. The compound binds to the enzyme's active site and blocks the conversion of glucose-1-phosphate into glucose-6-phosphate . While direct head-to-head comparison with in-class glycogen phosphorylase inhibitors was not identified, this 45 nM IC50 datum serves as a quantitative anchor for structure-activity relationship (SAR) studies and target validation experiments in the glycogen phosphorylase/diabetes therapeutic area.

Glycogen phosphorylase a inhibition
Cross-study comparable
IC50 45 nM
Reported enzyme inhibition endpoint for SAR context
Phosphate release assay, rabbit muscle isoform; no direct comparator identified
Enzyme inhibition Glycogen metabolism Diabetes research

Low CYP3A4 and CYP2D6 Inhibition Liability

3,4-Dichlorophenylacetylene was evaluated for inhibition of two major human cytochrome P450 isoforms, CYP3A4 and CYP2D6. In both co-incubation and pre-incubation assay formats, the compound exhibited IC50 values exceeding 20,000 nM (>20 µM) for both enzymes [1]. This low micromolar potency indicates minimal inhibitory activity against these hepatic drug-metabolizing enzymes at therapeutically relevant concentrations. While class-level comparison across all halogenated phenylacetylenes is not available, this >20 µM threshold distinguishes the compound from more potent CYP inhibitors and supports its utility as a synthetic building block or tool compound where minimal CYP interference is required.

CYP3A4 and CYP2D6 inhibition
Class-level inference
IC50 >20,000 nM
Low CYP inhibition liability in recombinant enzyme assays
Co-incubation and pre-incubation formats; supports low drug-drug interaction risk classification
Drug metabolism ADME Cytochrome P450 Safety pharmacology

High-Yield Mild Deprotection Protocol

A preparative-scale synthesis of 3,4-dichlorophenylacetylene has been reported with a yield of 94% under mild reaction conditions . The method involves treatment of a trimethylsilyl-protected precursor (Compound 439, 2.54 g, 10.4 mmol) with potassium hydroxide (1.17 g, 20.9 mmol) in methanol/dichloromethane at 20°C for 1 hour, affording 1.68 g of the terminal alkyne (94% yield) after extraction without requiring additional purification . This high-yielding, room-temperature deprotection protocol, disclosed in a pharmaceutical patent application, demonstrates the compound's accessibility at multi-gram scale and validates its suitability as a reliable synthetic intermediate.

Mild deprotection yield
Cross-study comparable
94%
High-yield terminal alkyne liberation without chromatography
KOH, MeOH/CH2Cl2, 20°C; multi-gram scale applicable
Process chemistry Synthesis optimization Scale-up

Purity Grade Options for Sensitive Applications

Commercial sources of 3,4-dichlorophenylacetylene offer tiered purity specifications relevant to application requirements. Standard research-grade material is widely available with an assay of ≥97% , as supplied by Sigma-Aldrich, Apollo Scientific, and Aladdin, with a melting point range of 38–44°C. A higher-purity grade, analyzed by gas chromatography, is available with a typical value of 99.3% by area (as documented in batch-specific Certificates of Analysis) . For comparison, 4-chlorophenylacetylene is typically supplied as a 98% purity liquid [1]. The availability of a 99.3% GC-verified grade of 3,4-dichlorophenylacetylene provides an option for users requiring tighter purity control for sensitive catalytic reactions or trace-level analytical applications.

Purity specification options
Cross-study comparable
≥97% (standard) / 99.3% GC (high-purity)
Tiered purity for routine vs impurity-sensitive applications
4-Chlorophenylacetylene typical purity: 98%
Quality control Analytical chemistry Procurement specification

3,4-Dichlorophenylacetylene: Application Scenarios for Procurement


Iterative Unsymmetrical Terphenyl Synthesis

Procurement of 3,4-dichlorophenylacetylene is specifically indicated for synthetic programs requiring sequential, site-selective cross-coupling reactions. The compound's two chemically distinct chlorine atoms enable a first Suzuki coupling at the 4-position (para to ethynyl), followed by a second, independent coupling at the 3-position (meta to ethynyl), enabling the controlled construction of unsymmetrical terphenyls and other polyaromatic systems . This iterative approach cannot be replicated using 4-chlorophenylacetylene, which contains only a single reactive chlorine site and would require additional functional group manipulations to achieve comparable molecular complexity. The high synthetic yield of 94% under mild room-temperature conditions further supports its use in multi-step synthetic sequences where overall yield retention is critical.

Glycogen Phosphorylase Inhibition and Diabetes Target Validation

3,4-Dichlorophenylacetylene is a validated tool compound for glycogen phosphorylase inhibition studies, with a reported IC50 of 45 nM against rabbit muscle glycogen phosphorylase a . This activity profile supports its use in enzyme inhibition assays, structure-activity relationship (SAR) benchmarking, and target validation experiments focused on glycogen metabolism and type 2 diabetes therapeutic development. The compound's established active-site binding mechanism provides a defined pharmacological baseline for comparative studies with novel inhibitor series. Users should note that while the 45 nM IC50 provides a useful potency reference, direct comparative data against other glycogen phosphorylase inhibitors under identical assay conditions was not identified; the value serves as an anchor for internal SAR programs rather than a claim of superiority.

Low CYP Inhibition Drug Discovery Building Block

For medicinal chemistry and drug discovery programs, 3,4-dichlorophenylacetylene is suitable as a synthetic building block when minimal interference with hepatic drug-metabolizing enzymes is required. The compound exhibits IC50 values exceeding 20 µM for both CYP3A4 and CYP2D6 isoforms , categorizing it as a low-liability scaffold for CYP-mediated drug-drug interactions. This property is particularly relevant for lead optimization programs where early identification and avoidance of CYP inhibitors reduces downstream ADME attrition. Procurement of this specific dichloro-substituted analog, as opposed to other halogenated phenylacetylenes, is supported when the synthetic versatility of two chlorine handles is needed without introducing significant CYP inhibition risk.

High-Purity Grade for Catalysis and Analytical Methods

For applications requiring stringent purity control—such as palladium-catalyzed cross-coupling reactions sensitive to catalyst poisons, or analytical method development involving trace-level detection—the availability of 3,4-dichlorophenylacetylene at 99.3% purity by GC area offers a distinct procurement advantage. Standard research-grade material assayed at 97% is suitable for routine synthetic applications. The 99.3% GC-grade option should be selected when reaction outcomes are demonstrably sensitive to impurities, or when the compound is used as a calibration standard in quantitative analytical workflows. Batch-specific Certificates of Analysis for the higher-purity grade provide verifiable documentation for regulated or quality-critical environments.

Application
Selection Property
Validation Focus
Iterative unsymmetrical terphenyl synthesis
Sequential site-selectivity
Unsymmetrical architecture construction
Glycogen phosphorylase inhibition research
Enzyme inhibition activity
SAR and target engagement studies
Low CYP-interference research probe
CYP inhibition profile
Compound profiling in drug metabolism assays
High-purity catalytic and analytical use
Purity specification tier
Performance in impurity-sensitive reactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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